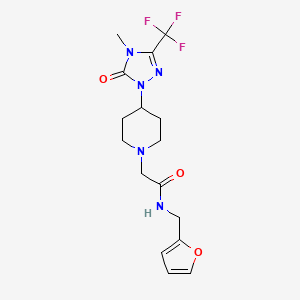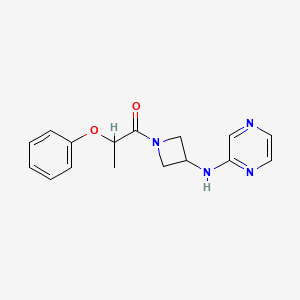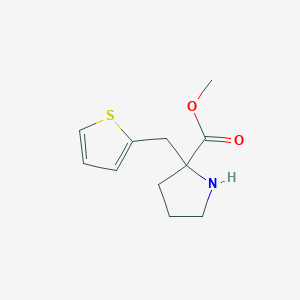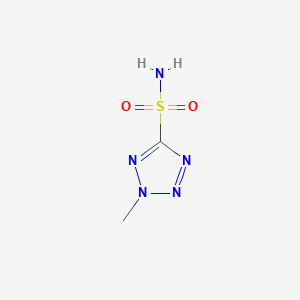
2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a 4-chlorophenyl group attached to an imidazolidinone ring, which is further connected to an N-ethylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting 4-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol.
Attachment of the N-Ethylacetamide Group: The imidazolidinone intermediate is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the imidazolidinone ring.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Research: The compound has been used as a tool in biological studies to understand the mechanisms of action of imidazolidinone derivatives and their interactions with biological macromolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced polymers and coatings.
作用機序
The mechanism of action of 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound can bind to enzymes or receptors, altering their activity and resulting in various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-(3-(4-bromophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide: Similar structure with a bromine atom instead of chlorine.
2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide: Similar structure with a fluorine atom instead of chlorine.
2-(3-(4-methylphenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets, making it a valuable compound for drug development and material science applications.
特性
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-2-15-12(18)9-16-7-8-17(13(16)19)11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDJRMPFCXDJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol](/img/structure/B2622883.png)

![4-tert-butyl-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B2622886.png)



![ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2622892.png)


![1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one](/img/structure/B2622897.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2622899.png)

